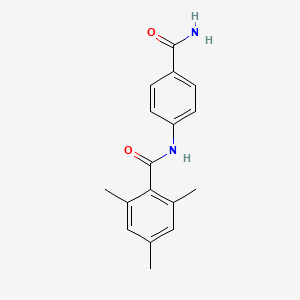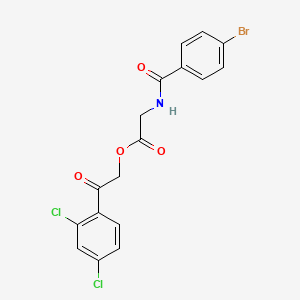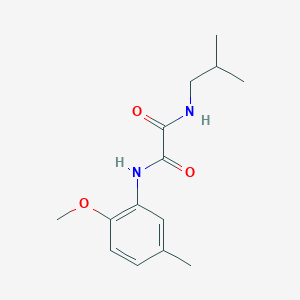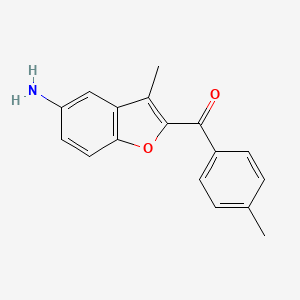![molecular formula C23H30N2O B4698269 N-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-N'-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA](/img/structure/B4698269.png)
N-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-N'-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA
Overview
Description
N-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA is a complex organic compound with a unique structure that combines a sec-butylphenyl group and a dihydroindenyl group linked by a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the sec-butylphenyl group . The dihydroindenyl group can be introduced through a series of electrophilic aromatic substitution reactions . The final step involves the formation of the urea linkage, which can be achieved using phosgene or isocyanate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[4-(TERT-BUTYL)PHENYL]PROPYL}-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA
- N-{1-[4-(ISO-BUTYL)PHENYL]PROPYL}-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA
Uniqueness
N-{1-[4-(SEC-BUTYL)PHENYL]PROPYL}-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[1-(4-butan-2-ylphenyl)propyl]-3-(2,3-dihydro-1H-inden-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-4-16(3)17-9-11-19(12-10-17)22(5-2)25-23(26)24-21-14-13-18-7-6-8-20(18)15-21/h9-16,22H,4-8H2,1-3H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOFWSBQVUMASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(CC)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-methylfuran-2-yl)methylidene]-1-(phenylsulfonyl)piperidine-3-carbohydrazide](/img/structure/B4698195.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B4698218.png)

![methyl {(5Z)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-4-oxo-2-thioxoimidazolidin-1-yl}acetate](/img/structure/B4698231.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4698239.png)

![3-(2-chlorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4698255.png)


![butyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4698270.png)

![1-(4-METHYLBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE](/img/structure/B4698279.png)
![N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4698283.png)

